molecular formula C8H4F3NS B081361 2-(Trifluoromethyl)benzothiazole CAS No. 14468-40-7

2-(Trifluoromethyl)benzothiazole

Cat. No. B081361
CAS RN: 14468-40-7
M. Wt: 203.19 g/mol
InChI Key: TWIPCCMPIAFOKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)benzothiazole and its derivatives has been achieved through various methods. One prominent approach involves the one-pot synthesis from trifluoroacetic acid with commercially available 2-aminobenzenethiols, producing 2-trifluoromethyl substituted benzothiazoles efficiently (Ge et al., 2007). Another method utilizes the condensation of diamines or amino(thio)phenols with in situ generated CF3CN, offering a new and efficient pathway for the synthesis of these compounds (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzothiazole derivatives has been characterized crystallographically in several studies. For instance, zinc(II) complexes of fluorinated benzothiazole-derived ligands demonstrate the impact of fluorination on lowering HOMO and LUMO energy levels, with crystallographic analysis revealing mononuclear complexes featuring π-π interactions between molecules (Li et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(Trifluoromethyl)benzothiazole highlight its reactivity and potential for further functionalization. Elemental sulfur-promoted synthesis allows for the generation of 2-(2,2,2-trifluoroethyl)benzoxazoles and derivatives through a metal-free process, showcasing the versatility of this compound in synthetic chemistry (Li et al., 2019).

Physical Properties Analysis

The physical properties, particularly the luminescent properties of 2-(Trifluoromethyl)benzothiazole derivatives, are noteworthy. The introduction of trifluoromethyl groups has been shown to facilitate the deprotonation of phenolic hydroxy groups in derivatives, leading to the observation of triple fluorescence from excited-state intramolecular proton transfer (ESIPT) molecules, contributing to their application in white-light generation (Cheng et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)benzothiazole derivatives also extend to their reactivity with metal ions and pH sensitivity. For example, fluorophores derived from these compounds have been applied as fluorescent probes for sensing metal cations and pH changes, highlighting the high acidity of the fluorophenol moiety and its sensitivity to environmental changes (Tanaka et al., 2001).

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Summary of Application : 2-(Trifluoromethyl)benzothiazole is used in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles . These compounds have various applications in medicinal chemistry.
  • Methods of Application : A new and efficient method has been developed for the synthesis of these compounds. This involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
  • Results or Outcomes : The method results in good to excellent yields of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .

Medicinal Chemistry

  • Summary of Application : Benzothiazole, a compound related to 2-(Trifluoromethyl)benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a range of pharmacological properties.
  • Methods of Application : Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles, a derivative of benzothiazole .
  • Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have various biological applications .

Antimicrobial Research

  • Summary of Application : Derivatives of the title compound have been investigated for their antimicrobial properties .
  • Methods of Application : The antimicrobial properties were tested against various bacteria and fungi using the serial plate dilution method .
  • Results or Outcomes : The results of this research are not specified in the source .

Synthetic Strategies

  • Summary of Application : 2-Arylbenzothiazoles, a derivative of benzothiazole, have been used in various biological and industrial applications . For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
  • Methods of Application : Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .
  • Results or Outcomes : The 2-arylbenzothiazoles have been used in bacterial detection , as DNG gyrase inhibitors , anti-tumor agents , anti-melanogenesis agents , anti-proliferative agents , anti-tumor imaging agents , and as fluorescent probes for analyte detection .

Domino One-Pot Synthesis

  • Summary of Application : A domino one-pot synthesis of 2-(trifluoromethyl)benzothiazole has been reported .
  • Methods of Application : This synthesis is achieved via a copper-mediated three-component cascade reaction starting from easily accessible starting materials such as o-iodoanilines, methyl trifluoropyruvate, and elemental sulfur .
  • Results or Outcomes : This strategy displayed a comprehensive substrate scope and good functional group tolerance and enabled access to a variety of substituted 2-(trifluoromethyl)benzothiazoles . A 2-(trifluoromethyl)benzoselenazole has also been synthesized utilizing this reaction methodology .

Fluorescent Pigment Dyeing Substrates

  • Summary of Application : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which are related to 2-(Trifluoromethyl)benzothiazole, act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
  • Methods of Application : The exact methods of application are not specified in the source .
  • Results or Outcomes : These derivatives are used in bacterial detection , as DNG gyrase inhibitors , anti-tumor agents , anti-melanogenesis agents , anti-proliferative agents , anti-tumor imaging agents , and as fluorescent probes for analyte detection .

Safety And Hazards

2-(Trifluoromethyl)benzothiazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPCCMPIAFOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346036
Record name 2-(Trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzothiazole

CAS RN

14468-40-7
Record name 2-(Trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Darehkordi, F Rahmani - Journal of Fluorine Chemistry, 2016 - Elsevier
… Under that premise, we wanted to explore a similar protocol for the preparation of other trifluoromethyl substituted heterocyles such as 2-trifluoromethyl-benzothiazole and −…
Number of citations: 12 www.sciencedirect.com
B Lin, Y Yao, M Wu, L Qin, S Chen, Y You… - Organic & Biomolecular …, 2023 - pubs.rsc.org
A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of …
Number of citations: 3 pubs.rsc.org
K Ochiai, S Takita, T Eiraku, A Kojima, K Iwase… - Bioorganic & medicinal …, 2012 - Elsevier
(−)-6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490) is a dual PDE3/4 inhibitor that exhibits potent combined …
Number of citations: 48 www.sciencedirect.com
O René, A Souverneva, SR Magnuson, BP Fauber - Tetrahedron Letters, 2013 - Elsevier
We report an efficient one-step route to 2-fluoroalkylbenzimidazoles and -benzothiazoles via the condensation of fluorinated carboxylic acids and aromatic diamines or …
Number of citations: 32 www.sciencedirect.com
EO Ajayi, AP Sadimenko, AJ Afolayan - Data in brief, 2016 - data-in-brief.com
This article describes the various chemical components as obtained from the oils in the leaves of Cymbopogon citratus using hydrodistillation and solvent-free microwave extraction …
Number of citations: 13 www.data-in-brief.com

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